molecular formula C13H19NOS B2374905 [5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone CAS No. 260354-92-5

[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone

Cat. No. B2374905
CAS RN: 260354-92-5
M. Wt: 237.36
InChI Key: NMXUYRLEYFWAEC-UHFFFAOYSA-N
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Description

[5-(Tert-butyl)-2-thienyl](1-pyrrolidinyl)methanone, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV has gained popularity among recreational drug users due to its stimulant effects, which are similar to those of cocaine and amphetamines. However, MDPV has been associated with a range of adverse effects, including addiction, psychosis, and death.

Scientific Research Applications

One-pot Synthesis

Hydrogen Bonding and Rotamerization

  • Studies on solvent-driven rotamerization in related compounds indicated the presence of competing inter- and intramolecular hydrogen bonding, affecting the equilibrium constants (Lomas, 2001).

Cycloaromatization and Substituent Effects

  • The effects of substituents like the tert-butyl group on the cycloaromatization reactions in organic synthesis were explored. This demonstrated how different substituents influence the formation of cyclization products (Lu et al., 2002).

Silver-Catalyzed Cyclizations

  • Research into silver-catalyzed cyclizations of related compounds revealed insights into controlling ring size and the formation of different products depending on counterion and additives used (Hermann & Brückner, 2018).

Spectroscopic Properties and Molecular Structure

  • Studies on the spectroscopic properties and molecular structure of similar compounds have provided insights into their electronic absorption, excitation, and fluorescence properties, which are essential for understanding their potential applications in various fields (Al-Ansari, 2016).

Antimicrobial and Antioxidant Activities

  • Some derivatives of related compounds have been synthesized and evaluated for their antimicrobial, antioxidant, and insect antifeedant activities. This kind of research opens up possibilities for applications in pharmaceuticals and agrochemicals (Thirunarayanan, 2014).

Potential Neuroprotective Activities

  • Certain derivatives show promise as neuroprotective agents, indicating potential applications in treating neurological disorders and brain injuries (Largeron et al., 2001).

Electroluminescence Efficiencies

These studies collectively contribute to a deeper understanding of the chemical properties, synthesis methods, and potential applications of compounds related to "5-(Tert-butyl)-2-thienylmethanone" in various scientific and industrial domains.

properties

IUPAC Name

(5-tert-butylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-13(2,3)11-7-6-10(16-11)12(15)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXUYRLEYFWAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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